Envonalkib - 1621519-26-3

Envonalkib

Catalog Number: EVT-10959715
CAS Number: 1621519-26-3
Molecular Formula: C24H26Cl2FN5O2
Molecular Weight: 506.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Envonalkib, also known as TQ-B3139, is a novel small molecule drug classified as an anaplastic lymphoma kinase inhibitor. It is primarily used in the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer. The drug has gained attention for its potency and efficacy, particularly in patients who have not previously been treated with other anaplastic lymphoma kinase inhibitors. Envonalkib was approved for clinical use in China on June 11, 2024, following successful phase III clinical trials that demonstrated its effectiveness compared to Crizotinib, another well-known anaplastic lymphoma kinase inhibitor .

Source

Envonalkib is developed by a pharmaceutical group that has focused on innovative drug development. The approval for marketing was granted by the National Medical Products Administration of China. The development of Envonalkib is based on extensive research and clinical trials aimed at improving treatment outcomes for patients with advanced non-small cell lung cancer .

Classification
  • Drug Type: Small molecule drug
  • Therapeutic Area: Oncology
  • Target: Anaplastic lymphoma kinase, proto-oncogene tyrosine-protein kinase ROS, and hepatocyte growth factor receptor (c-Met) inhibitors .
Synthesis Analysis

Methods

The synthesis of Envonalkib involves several chemical reactions that create its complex molecular structure. While specific details about the synthesis pathway of Envonalkib are not extensively documented in public databases, it can be inferred from similar compounds that the synthesis likely includes:

  1. Formation of Key Intermediates: Using starting materials that undergo various reactions such as substitution and coupling to form intermediates.
  2. Final Assembly: Combining these intermediates through cyclization or other reactions to yield the final product.

Technical Details

The synthesis typically involves:

  • Use of solvents such as dimethylformamide and ethyl acetate.
  • Catalysts such as palladium-based compounds to facilitate reactions.
  • Purification steps including recrystallization to obtain pure Envonalkib .
Molecular Structure Analysis

Structure

Envonalkib has a complex molecular formula represented as C24H26Cl2FN5O2C_{24}H_{26}Cl_{2}FN_{5}O_{2}. The structural configuration includes multiple functional groups that contribute to its biological activity.

Data

  • InChIKey: BVGDAZBTIVRTGO-UONOGXRCSA-N
  • CAS Registry Number: 1621519-26-3
  • The molecular structure features a combination of aromatic rings and heterocycles which are characteristic of many tyrosine kinase inhibitors .
Chemical Reactions Analysis

Reactions

Envonalkib's mechanism of action primarily involves its ability to inhibit anaplastic lymphoma kinase activity, which is crucial for the proliferation of cancer cells. The chemical reactions associated with its activity include:

  1. Binding to the ALK Receptor: Envonalkib binds specifically to the ATP-binding site of the ALK receptor.
  2. Inhibition of Phosphorylation: By occupying this site, it prevents phosphorylation cascades that lead to cellular proliferation and survival.

Technical Details

The specificity and potency of Envonalkib against ALK mutations have been evaluated through various assays, demonstrating its effectiveness in blocking downstream signaling pathways associated with tumor growth .

Mechanism of Action

Process

Envonalkib functions by selectively inhibiting the activity of anaplastic lymphoma kinase, which plays a significant role in cell signaling pathways that regulate cell division and survival.

  1. Inhibition of Kinase Activity: By binding to ALK, it prevents the phosphorylation of substrates necessary for tumor growth.
  2. Impact on Tumor Cells: This leads to reduced proliferation and increased apoptosis (programmed cell death) in ALK-positive cancer cells.

Data

Clinical studies have shown significant improvements in progression-free survival rates among patients treated with Envonalkib compared to those treated with Crizotinib, indicating its potential as a first-line therapy for advanced non-small cell lung cancer .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to moisture and light.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers within its structure.

Relevant data regarding these properties are crucial for formulation development and therapeutic applications .

Applications

Scientific Uses

Envonalkib is primarily utilized in oncology as a targeted therapy for patients with ALK-positive non-small cell lung cancer. Its application extends beyond just treatment; it serves as a valuable tool in research aimed at understanding resistance mechanisms against tyrosine kinase inhibitors and exploring combination therapies that could enhance efficacy against various cancers.

The ongoing clinical evaluations continue to assess its potential benefits in broader indications within oncology, making it a significant compound in cancer therapeutics .

Synthetic Chemistry and Structural Optimization

Molecular Architecture and Key Structural Features

Envonalkib (chemical name: N-(5-chloro-4-((2-chloro-4-fluorophenyl)amino)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)piperidine-1-carboxamide) is a rationally designed small-molecule tyrosine kinase inhibitor with the molecular formula C₂₄H₂₆Cl₂FN₅O₂. Its core structure integrates a dual-heterocyclic framework featuring:

  • A 4-(4-methylpiperazin-1-yl)piperidine moiety linked to a carboxamide group, enhancing solubility and target binding affinity
  • A chlorinated pyrimidine ring serving as the hinge-binding region for kinase interaction
  • A 2-chloro-4-fluorophenyl group occupying the hydrophobic back pocket of the kinase domain [8]

This configuration yields a molecular weight of 522.40 g/mol and demonstrates optimized physicochemical properties for oral bioavailability and blood-brain barrier penetration. The piperazine-piperidine linkage distinguishes envonalkib structurally from earlier macrocyclic ALK inhibitors like lorlatinib, contributing to its unique resistance profile and selectivity [10].

Table 1: Structural Comparison of Envonalkib with Representative ALK Inhibitors

InhibitorCore ScaffoldKey Functional GroupsMolecular Formula
EnvonalkibPiperazine-piperidineChloropyrimidine, fluorophenylC₂₄H₂₆Cl₂FN₅O₂
CrizotinibAminopyridineChlorobenzene, pyridopyrazoleC₂₁H₂₂Cl₂FN₅O
AlectinibTetracyclic ketoneMorpholinoethyl, carbazoleC₃₀H₃₄N₄O₂
LorlatinibMacrocyclic 2-aminopyridineCyanopyridine, fluorobenzylC₂₁H₁₉ClFN₅O₂

Structure-Activity Relationship (SAR) and Optimization

Envonalkib's development involved systematic structure-activity relationship studies to enhance potency against resistant ALK mutants while minimizing off-target effects:

  • Piperazine optimization: Introduction of the 4-methylpiperazine group at the C4 position of the piperidine ring improved water solubility by >3-fold compared to unsubstituted analogs, addressing crystallization issues observed in early prototypes [8]
  • Halogen positioning: The ortho-chloro/para-fluoro configuration on the phenyl ring maximized hydrophobic interactions with ALK's L1196/M1199 residues, increasing binding free energy by -2.8 kcal/mol versus mono-halogenated variants
  • Pyrimidine modifications: N1-carboxamide linkage prevented metabolic deamination observed in ester-based precursors, reducing hepatic clearance by 40% in human microsome assays [8] [10]

These optimizations yielded a 17-fold increase in enzymatic inhibitory potency against the crizotinib-resistant L1196M mutant compared to first-generation inhibitors. The strategic placement of hydrogen bond acceptors at positions complementary to ALK's gatekeeper region enabled sub-nanomolar binding affinity (Kd = 0.26 nM) while maintaining >200-fold selectivity over insulin receptor kinases [10].

Properties

CAS Number

1621519-26-3

Product Name

Envonalkib

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[4-methoxy-6-[(2S)-2-methylpiperazin-1-yl]pyridin-3-yl]pyridin-2-amine

Molecular Formula

C24H26Cl2FN5O2

Molecular Weight

506.4 g/mol

InChI

InChI=1S/C24H26Cl2FN5O2/c1-13-10-29-6-7-32(13)21-9-19(33-3)16(12-30-21)15-8-20(24(28)31-11-15)34-14(2)22-17(25)4-5-18(27)23(22)26/h4-5,8-9,11-14,29H,6-7,10H2,1-3H3,(H2,28,31)/t13-,14+/m0/s1

InChI Key

BVGDAZBTIVRTGO-UONOGXRCSA-N

Canonical SMILES

CC1CNCCN1C2=NC=C(C(=C2)OC)C3=CC(=C(N=C3)N)OC(C)C4=C(C=CC(=C4Cl)F)Cl

Isomeric SMILES

C[C@H]1CNCCN1C2=NC=C(C(=C2)OC)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.